molecular formula C14H16N2O3S B216952 N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride CAS No. 101418-29-5

N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride

Cat. No. B216952
CAS RN: 101418-29-5
M. Wt: 293.8 g/mol
InChI Key: MXLZSGCUEWKNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride, also known as DMNX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNX is a synthetic compound that belongs to the class of psychoactive substances known as phenethylamines. This compound has been used in various research studies to investigate its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.

Scientific Research Applications

N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride has been used in various scientific research studies to investigate its potential therapeutic applications. One such study investigated the use of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride as a potential treatment for depression. The study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride had antidepressant effects in animal models and may have potential as a novel antidepressant drug.

Mechanism of Action

The exact mechanism of action of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist. This leads to an increase in serotonin levels in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride has been shown to have various biochemical and physiological effects. One study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its antidepressant effects. Another study found that N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride increased the expression of genes involved in neuroplasticity, which may also contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride in lab experiments is its unique chemical structure, which allows for investigations into its potential therapeutic applications. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride. One potential direction is investigating its potential therapeutic applications for other psychiatric disorders such as anxiety and post-traumatic stress disorder. Another direction is investigating its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride and its potential side effects.
In conclusion, N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications and unique properties. Its mechanism of action is not fully understood, but it has been shown to have antidepressant effects and may have potential as a novel antidepressant drug. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.

Synthesis Methods

The synthesis of N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride involves the reaction of 3-methyl-1-naphthol with diethylamine in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride hydrochloride in a pure form.

properties

CAS RN

101418-29-5

Product Name

N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride

Molecular Formula

C14H16N2O3S

Molecular Weight

293.8 g/mol

IUPAC Name

diethyl-[2-(3-methylnaphthalen-1-yl)oxyethyl]azanium;chloride

InChI

InChI=1S/C17H23NO.ClH/c1-4-18(5-2)10-11-19-17-13-14(3)12-15-8-6-7-9-16(15)17;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H

InChI Key

MXLZSGCUEWKNGR-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-]

Canonical SMILES

CC[NH+](CC)CCOC1=CC(=CC2=CC=CC=C21)C.[Cl-]

synonyms

N,N-Diethyl-2-(3-methyl-1-naphthoxy)ethylamine hydrochloride

Origin of Product

United States

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